1-(6-Bromopyridin-3-yl)propan-1-ol

Description

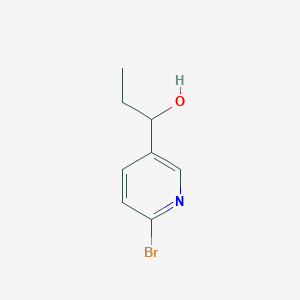

Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCGHWKWZMLTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 6 Bromopyridin 3 Yl Propan 1 Ol and Analogues

Precursor Synthesis Strategies Involving 6-Bromopyridin-3-yl Moieties

The efficient construction of the 6-bromopyridin-3-yl scaffold is a foundational aspect of synthesizing 1-(6-bromopyridin-3-yl)propan-1-ol. This section details the key strategies for preparing essential precursors.

Synthesis of 1-(6-Bromopyridin-3-yl)ethanone and Related Ketones

A primary and versatile precursor for the ultimate synthesis of this compound is the corresponding ketone, 1-(6-bromopyridin-3-yl)ethanone. A common route to this intermediate involves a two-step reaction sequence starting from 2,5-dibromopyridine. oriprobe.com This process utilizes a magnesium-halide exchange followed by a nucleophilic substitution. oriprobe.com Specifically, 2-bromo-5-pyridyl magnesium chloride can be reacted with acetyl chloride in the presence of catalysts like CuCl, LiCl, and AlCl3 in THF to yield 1-(6-bromopyridin-3-yl)ethanone. oriprobe.com This method is advantageous due to its straightforward procedures and mild reaction conditions. oriprobe.com

Another approach involves the use of 2-bromo-5-nitropyridine, which can be converted to various 2-substituted-5-nitropyridines through nucleophilic substitution with different nucleophiles. nbinno.com These can then be further functionalized to produce the desired ketone. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. Acetyl chloride, CuCl, LiCl, AlCl3 | 1-(6-Bromopyridin-3-yl)ethanone | 81% (two steps) | oriprobe.com |

| 1-(6-bromopyridin-2-yl)ethan-1-one | TMS-acetylene, CuI, PdCl2(PPh3)2, TEA | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one | - | chemicalbook.com |

| 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one | Potassium carbonate, methanol | 1-(6-ethynylpyridin-2-yl)ethan-1-one | 55% (two steps) | chemicalbook.com |

Regioselective Bromination Approaches for Pyridine (B92270) Ring Systems

The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution reactions, such as bromination, challenging, often requiring harsh conditions. acs.org However, several strategies have been developed to achieve regioselective bromination.

One approach involves the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation can then yield the desired brominated pyridine derivative. researchgate.net For instance, regioselective C2-bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions.

Another strategy is to introduce an electron-donating directing group to enhance the nucleophilicity at a specific position. acs.org For example, an amino group can direct bromination to the meta-position. acs.org Electrochemical methods have also been developed for the meta-bromination of pyridines using inexpensive and safe bromine salts at room temperature. acs.org

The use of N-bromosuccinimide (NBS) provides a milder alternative to elemental bromine for the bromination of activated pyridines, such as those bearing hydroxy, amino, or methoxy (B1213986) groups. thieme-connect.com The regioselectivity in these reactions is dependent on the position of the activating group. thieme-connect.com For instance, 3-hydroxypyridine (B118123) can be regioselectively brominated to yield 2-bromo-3-hydroxypyridine. thieme-connect.com

Direct Synthesis of this compound

With the appropriate ketone precursor in hand, the direct synthesis of the target alcohol, this compound, can be achieved through reductive transformations.

Reductive Transformations of Pyridyl Ketones to the Propan-1-ol Moiety

The reduction of pyridyl ketones to their corresponding alcohols is a common and well-established transformation. A widely used and convenient reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com It selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively, while being unreactive towards esters and amides under standard conditions. masterorganicchemistry.com

For example, 3-acetyl-6-bromopyridine can be reduced to 1-(6-bromopyridin-3-yl)ethanol (B190142) in high yield using sodium borohydride in an ethanol/water solvent system at room temperature. chemicalbook.com The general mechanism involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. masterorganicchemistry.com

| Starting Material | Reducing Agent | Product | Yield | Reference |

| 3-Acetyl-6-bromopyridine | Sodium borohydride | 1-(6-Bromopyridin-3-yl)ethanol | 97% | chemicalbook.com |

| Aldehydes | Sodium borohydride | Primary alcohols | - | masterorganicchemistry.comncert.nic.in |

| Ketones | Sodium borohydride | Secondary alcohols | - | masterorganicchemistry.comncert.nic.in |

Stereoselective and Enantioselective Hydrogenation/Reduction Strategies

The synthesis of chiral, non-racemic alcohols from prochiral ketones is a significant area of research, with numerous applications in the pharmaceutical industry. wikipedia.orgrsc.org This can be achieved through the use of chiral catalysts in hydrogenation or reduction reactions.

Catalytic asymmetric hydrogenation using transition metal catalysts, such as rhodium and ruthenium complexes with chiral ligands, is a powerful method. nih.govacs.org For instance, [Rh(COD)Binapine]BF4 has been shown to be an effective catalyst for the asymmetric hydrogenation of 2-pyridine ketones, affording chiral alcohols with excellent enantioselectivities (up to 99% ee). acs.orgnih.gov The nitrogen atom of the pyridine ring can coordinate with the metal catalyst, playing a crucial role in the asymmetric induction. acs.org

Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source. rsc.orgnih.gov This method has proven effective for the enantioselective reduction of a variety of ketones. nih.gov

| Catalyst System | Reaction Type | Substrate | Key Features | Reference |

| [Rh(COD)Binapine]BF4 | Asymmetric Hydrogenation | 2-Pyridine Ketones | Up to 99% ee, mild conditions | acs.orgnih.gov |

| Chiral Ru(II) and Rh(I) complexes | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Up to 97% ee | nih.gov |

| Chiral Oxazaborolidines | Enantioselective Reduction | Prochiral Ketones | Catalytic, used with borane | wikipedia.orgrsc.orgnih.gov |

| RuCl2(S)-tolbinap | Asymmetric Hydrogenation | Sterically hindered tert-alkyl ketones | High catalytic efficiency | nih.gov |

Divergent Synthetic Pathways to Related Bromopyridin-3-yl Alcohols and Derivatives

The 6-bromo-3-pyridinyl moiety serves as a versatile handle for further synthetic transformations, allowing for the creation of a diverse library of related alcohols and derivatives. The bromine atom is particularly amenable to various cross-coupling reactions.

For instance, the bromine can be displaced through nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. nbinno.comfrontierspecialtychemicals.com This allows for the synthesis of a wide range of biaryl compounds and other complex structures.

Furthermore, the alcohol functionality of this compound can be further derivatized. For example, it can be oxidized back to the ketone or converted to other functional groups like ethers or esters, providing access to a broader range of chemical entities.

Synthesis of Positional Isomers and Alkyl Chain Variations

The structural framework of this compound allows for significant variation, both in the substitution pattern on the pyridine ring and the nature of the alkyl alcohol side chain. These variations are crucial for modulating the physicochemical and biological properties of resulting molecules.

Positional isomers, where the propanol (B110389) and bromine substituents are located at different positions on the pyridine ring, exhibit distinct reactivity and biological profiles. For instance, moving the propanol group can influence steric hindrance and electronic effects. An example of a positional isomer is 2-(6-Bromopyridin-3-yl)propan-2-ol , a tertiary alcohol, which presents greater steric bulk around the hydroxyl group compared to the secondary alcohol of the parent compound. This difference can affect solubility and stability. Another positional isomer, 3-(6-Bromopyridin-3-yl)propan-1-ol , features a primary alcohol, which reduces steric hindrance and may enhance solubility. uni.lu

Variations in the alkyl chain attached to the carbinol carbon also yield important analogues. A shorter alkyl chain is found in 1-(6-bromopyridin-3-yl)ethanol , which can be synthesized from the corresponding ketone, 3-acetyl-6-bromopyridine (also known as 1-(6-Bromopyridin-3-yl)ethanone), via reduction. thermofisher.com The synthesis of such ketones can be achieved through various methods, and their subsequent reduction provides access to a range of secondary alcohol analogues.

The synthesis of these analogues often involves multi-step sequences. A common strategy for producing tertiary alcohols like 2-(6-Bromopyridin-3-yl)propan-2-ol involves the bromination of a pyridine derivative followed by functional group transformations, such as alkylation reactions. For secondary alcohols, a typical route is the Grignard reaction, where a pyridylmagnesium bromide species reacts with an appropriate aldehyde. uni.lu For example, 3-pyridylmagnesium bromide can be prepared and reacted to form pyridine derivatives. uni.lu The synthesis of the precursor ketone, 1-(6-bromopyridin-3-yl)ethanone, can be accomplished from 5-Acetyl-2-bromopyridine.

Table 1: Structural Variations of this compound

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | N/A | C₈H₁₀BrNO | Parent Compound (Secondary Alcohol) |

| 2-(6-Bromopyridin-3-yl)propan-2-ol | 477252-29-2 | C₈H₁₀BrNO | Positional Isomer (Tertiary Alcohol) |

| 3-(6-Bromopyridin-3-yl)propan-1-ol | 656827-76-8 | C₈H₁₀BrNO | Positional Isomer (Primary Alcohol) |

| 1-(6-Bromopyridin-3-yl)ethanol | 139042-62-9 | C₇H₈BrNO | Alkyl Chain Variation (Ethanol) |

| (1R)-1-(6-bromopyridin-3-yl)ethanol | N/A | C₇H₈BrNO | Enantiopure Alkyl Chain Variation |

This table is generated based on information from sources uni.lunewdrugapprovals.org.

Incorporation into Complex Molecular Architectures

The title compound, this compound, and its analogues are valuable building blocks for the synthesis of more complex, often biologically active, molecules. The presence of the bromine atom, the hydroxyl group, and the pyridine ring provides three distinct points for chemical modification, enabling its incorporation into larger scaffolds.

In medicinal chemistry, these types of intermediates are crucial for generating libraries of compounds for drug discovery programs. arborpharmchem.com The bromo-substituent is particularly useful as a handle for cross-coupling reactions, while the alcohol functionality can be used for esterification, etherification, or oxidation to a ketone. The pyridine nitrogen can act as a hydrogen bond acceptor or a site for N-alkylation or oxidation, further diversifying the molecular architecture.

For example, analogues such as 2-(6-Bromopyridin-3-yl)propan-2-ol are being investigated as building blocks for pharmaceuticals targeting neurological pathways. The general strategy involves using the bromopyridine moiety to participate in high-yield coupling reactions to form biaryl or aminopyridine structures, which are common motifs in pharmaceutical agents. The synthesis of drug intermediates often relies on the efficient construction of complex molecules from simpler, functionalized precursors like bromopyridine derivatives. nih.gov For instance, the development of potent and selective Janus kinase (JAK) 1 inhibitors has involved the optimization of complex heterocyclic structures, where building blocks containing pyridine rings are common. sumitomo-chem.co.jp The synthesis of such complex molecules often involves multi-step processes where intermediates are sequentially modified to build the final active pharmaceutical ingredient (API). arborpharmchem.com

The strategic functionalization of such intermediates is key. The alcohol can be converted into a leaving group to allow for nucleophilic substitution, or it can be used to attach the molecule to a larger entity via an ether or ester linkage. The bromine atom on the pyridine ring is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. uni.lu This allows for the straightforward introduction of various aryl, alkyl, or amino groups, leading to the rapid generation of diverse and complex molecular architectures.

Catalytic Systems and Reaction Conditions in Pyridine Derivatization

The derivatization of the 6-bromopyridine core is central to the utility of this compound as a synthetic intermediate. Transition-metal catalysis, particularly with palladium and rhodium, provides a powerful toolkit for the functionalization of such halogenated heterocycles. researchgate.netechemi.com

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for derivatizing aryl halides, including bromopyridines. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The enhanced reactivity of catalytic systems based on palladium complexes with electron-rich and bulky phosphine (B1218219) or carbene ligands has enabled the use of even less reactive aryl chlorides as substrates.

Key palladium-catalyzed reactions applicable to this compound and its analogues include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically yielding biaryl structures. Common conditions involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent like dioxane.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with an amine. Catalysts often consist of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand like Xantphos, with a strong base like sodium tert-butoxide.

Sonogashira Coupling: This reaction creates a C-C bond between the bromopyridine and a terminal alkyne, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst.

Rhodium-catalyzed reactions have also emerged as a key strategy, particularly for C-H activation and functionalization. researchgate.net These methods can offer alternative regioselectivity and functional group tolerance compared to traditional cross-coupling reactions. Rhodium catalysts can facilitate C-H functionalization with the aid of a removable directing group, allowing for precise modification of the pyridine ring or adjacent structures. researchgate.net

The choice of catalytic system, including the metal, ligand, base, and solvent, is critical and depends on the specific transformation desired. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the C-Br bond, often enabling coupling reactions to occur under milder conditions compared to analogous bromobenzene (B47551) substrates.

Table 2: Catalytic Systems for Derivatization of 6-Bromopyridine Scaffolds

| Reaction Type | Catalyst System | Typical Conditions | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / ArB(OH)₂ | K₂CO₃, Dioxane, 90°C | Biaryl derivatives |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos / Amine | t-BuONa, Toluene, 100°C | Aminopyridines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Alkyne | Et₃N, 70°C | Alkynylated pyridines |

| Nucleophilic Substitution (Azide) | CuI / DMEDA | 100°C | Azidopyridines |

| Rhodium-Catalyzed C-H Functionalization | Rh(III) complexes | With directing groups | Varied functionalized pyridines |

This table is generated based on information from sources researchgate.net.

Mechanistic Investigations of Chemical Transformations Involving 1 6 Bromopyridin 3 Yl Propan 1 Ol

Reactivity at the Alcohol Functional Group

The secondary alcohol group in 1-(6-bromopyridin-3-yl)propan-1-ol is a primary site for chemical modification, allowing for oxidation to carbonyl compounds and various derivatization reactions.

Oxidation Pathways to Carbonyl Compounds

The oxidation of the hydroxyl group in this compound to a ketone, specifically 1-(6-bromopyridin-3-yl)propan-1-one (B3220271), is a fundamental transformation. This reaction typically proceeds through the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon. Various oxidizing agents can be employed for this purpose, each with its own mechanistic nuances.

Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).

For instance, the oxidation of a similar compound, 2-(6-bromopyridin-3-yl)propan-2-ol, to the corresponding ketone has been achieved with a 92% yield using Dess-Martin periodinane in dichloromethane. Another method, the Jones oxidation (CrO₃/H₂SO₄), yielded the ketone in 95%. While specific yields for the oxidation of this compound are not detailed in the provided results, the principles are directly applicable.

The general mechanism for oxidation with a chromate (B82759) reagent involves the formation of a chromate ester intermediate. Subsequent abstraction of the proton on the alcohol-bearing carbon by a base (such as water or pyridine) facilitates the elimination of a reduced chromium species and the formation of the ketone.

| Oxidizing Agent | Typical Solvent | General Conditions | Product |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-(6-Bromopyridin-3-yl)propan-1-one |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to Room Temperature | 1-(6-Bromopyridin-3-yl)propan-1-one |

| Swern Oxidation | Dichloromethane | -78°C to Room Temperature | 1-(6-Bromopyridin-3-yl)propan-1-one |

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be derivatized to form ethers, esters, and other functional groups. These reactions are crucial for modifying the compound's physical and chemical properties.

Etherification, for example, can be achieved under Williamson ether synthesis conditions. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the related 2-(6-bromopyridin-3-yl)propan-2-ol, reaction with methyl iodide and NaH in tetrahydrofuran (B95107) (THF) resulted in the corresponding methyl ether with a 92% yield.

Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or a carboxylic acid) and can also act as a nucleophilic catalyst.

Transformations Involving the Pyridine Ring and Bromine Substituent

The bromopyridine moiety of this compound is amenable to a variety of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring by replacing the bromine atom with a nucleophile. wikipedia.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen. wikipedia.orgmasterorganicchemistry.com In this compound, the bromine atom is at the 6-position, which is ortho to the ring nitrogen, making it susceptible to SNAr.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing pyridine nitrogen. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) generally being the most reactive, and the strength of the incoming nucleophile. masterorganicchemistry.com For the analogous 2-(6-bromopyridin-3-yl)propan-2-ol, SNAr has been demonstrated with various nucleophiles, such as sodium azide (B81097) and methylamine, to produce the corresponding substituted pyridines in high yields.

| Nucleophile | Catalyst/Conditions | Product |

| Sodium Azide (NaN₃) | CuI, DMEDA, 100°C | 6-Azidopyridin-3-yl derivative |

| Methylamine | Pd₂(dba)₃/BINAP, Cs₂CO₃, Toluene, 110°C | 6-(Methylamino)pyridin-3-yl derivative |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on the pyridine ring serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgwikipedia.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its reagents and byproducts. nih.gov

The catalytic cycle of the Suzuki–Miyaura coupling generally involves three key steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst reacts with the bromopyridine to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

For the related 2-(6-bromopyridin-3-yl)propan-2-ol, Suzuki-Miyaura coupling with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate in a solvent like dioxane at 90°C has been shown to produce biaryl derivatives in high yields (85-93%). These conditions are generally applicable to this compound for the synthesis of a diverse range of substituted pyridines. The reaction's robustness has been demonstrated on a gram scale for similar substrates. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 6-Arylpyridin-3-yl derivative |

| Alkylboronic ester | CataXCium A Pd G3 | Not specified | Not specified | 6-Alkylpyridin-3-yl derivative |

Kumada and Stille Coupling Applications

The carbon-bromine bond at the 6-position of the pyridine ring in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Kumada and Stille couplings. These reactions are fundamental for creating new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Kumada Coupling: This reaction involves the coupling of the bromopyridine derivative with a Grignard reagent (R-MgBr). wikipedia.orgorganic-chemistry.org The catalytic cycle, typically employing a palladium or nickel catalyst, facilitates the formation of a new C-C bond at the 6-position of the pyridine ring. wikipedia.org While the Kumada coupling is a powerful tool, its application is limited by the reactivity of the Grignard reagent, which may not be compatible with certain functional groups. organic-chemistry.org For this compound, the hydroxyl group could potentially react with the Grignard reagent, necessitating a protection strategy prior to the coupling reaction.

Stille Coupling: The Stille reaction offers a milder and often more functional-group-tolerant alternative, coupling the bromopyridine with an organotin reagent (R-SnR'₃). organic-chemistry.orgwikipedia.org This method is widely used for its versatility and the stability of the organostannane reagents. wikipedia.orglibretexts.org The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The electron-withdrawing nature of the pyridine ring can facilitate the initial oxidative addition step, often allowing for reactions at lower temperatures compared to other aryl halides.

The table below summarizes typical conditions for these cross-coupling reactions as applied to bromopyridine systems.

| Reaction Type | Catalyst System | Coupling Partner | Solvent | Typical Product |

| Kumada Coupling | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl/Alkyl-MgBr | THF, Dioxane | 6-Aryl/Alkyl-3-(1-hydroxypropyl)pyridine |

| Stille Coupling | Pd(PPh₃)₄, CuI (co-catalyst) | Aryl/Vinyl-SnBu₃ | Toluene, DMF | 6-Aryl/Vinyl-3-(1-hydroxypropyl)pyridine |

C-N and C-O Bond Formation Strategies

Beyond C-C bond formation, the 6-bromo position of this compound is amenable to the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, pivotal steps in the synthesis of many biologically active compounds.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for constructing C-N bonds. tcichemicals.com This reaction couples the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and is often tailored to the specific substrates. For related bromopyridine substrates, catalyst systems like Pd(OAc)₂ with Xantphos have proven effective. Alternatively, copper-catalyzed methods, sometimes referred to as Ullmann-type couplings, can also be employed, particularly for coupling with amides or nitrogen-containing heterocycles. researchgate.net

C-O Bond Formation: The synthesis of aryl ethers from this compound can be achieved through nucleophilic substitution or, more commonly, through palladium- or copper-catalyzed etherification reactions. A classic approach is the Ullmann condensation, which uses a copper catalyst to couple the bromopyridine with an alcohol or phenol. Modern variations often use palladium catalysts with specialized ligands to achieve higher yields and milder reaction conditions. Base-catalyzed strategies can also be employed to form ethers, particularly in the context of intramolecular cyclization or when using highly reactive alkoxides. rsc.org

Below is a table outlining representative conditions for these bond-forming reactions.

| Bond Type | Reaction Name | Catalyst/Reagents | Nucleophile | Base | Typical Product |

| C-N | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | R¹R²NH | NaOtBu, Cs₂CO₃ | 6-(R¹R²N)-pyridin-3-yl)propan-1-ol |

| C-N | Copper-Catalyzed Amination | CuI / Ligand (e.g., DMEDA) | R¹R²NH | K₂CO₃, K₃PO₄ | 6-(R¹R²N)-pyridin-3-yl)propan-1-ol |

| C-O | Palladium-Catalyzed Etherification | Pd(OAc)₂ / Ligand | R-OH | Cs₂CO₃ | 6-(RO)-pyridin-3-yl)propan-1-ol |

| C-O | Ullmann Condensation | CuI | R-OH | K₂CO₃ | 6-(RO)-pyridin-3-yl)propan-1-ol |

Investigation of Base-Catalyzed Isomerization Processes

A fascinating and synthetically relevant transformation for 3-bromopyridines is base-catalyzed isomerization. rsc.org Strong bases, such as sodium or potassium tert-butoxide, can induce the isomerization of 3-bromopyridines into 4-bromopyridines. rsc.org This process is believed to proceed through a pyridyne intermediate.

The proposed mechanism involves the deprotonation of the C4 position by the strong base, followed by the elimination of the bromide ion to form a highly reactive 3,4-pyridyne intermediate. The nucleophile present in the reaction medium (which can be the conjugate acid of the base, e.g., t-butanol, or another added nucleophile) can then add to either C3 or C4 of the pyridyne. Subsequent protonation leads to the final products. When this isomerization is intercepted by a nucleophile, it can lead to the 4-selective substitution of the pyridine ring, providing a novel route to functionalized pyridines that might be otherwise difficult to synthesize. rsc.org

For this compound, this isomerization pathway is less likely due to the presence of the bromine at the 6-position, which is the more typical site for nucleophilic substitution. However, under forcing basic conditions, complex reaction mixtures could potentially arise from competing reaction pathways, including those involving pyridyne intermediates.

Advanced Spectroscopic and Structural Characterization of 1 6 Bromopyridin 3 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 1-(6-Bromopyridin-3-yl)propan-1-ol would be expected to provide key information. This would include the chemical shift of each unique proton, the integration of the signals to determine the ratio of protons, and the spin-spin splitting patterns (multiplicity) that reveal neighboring protons. However, no experimentally obtained ¹H NMR data for this specific compound has been found in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would identify all unique carbon environments in this compound. The chemical shifts would indicate the types of carbon atoms present (e.g., aromatic, aliphatic, alcohol-bearing). Despite a thorough search, no published ¹³C NMR spectra or data for this compound are available.

Advanced Multidimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. These experiments establish correlations between nuclei, providing a complete picture of the molecular framework. Regrettably, no data from such advanced NMR studies on this compound have been reported in the accessible literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structural fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₈H₁₀BrNO), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. No specific HRMS data for this compound could be located in the searched databases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. This technique is routinely used to assess the purity of a sample and to confirm the identity of the main component by its mass spectrum and retention time. A search for GC-MS analysis of this compound did not yield any specific results or fragmentation data.

Chiral Analysis Methodologies

The presence of a chiral center at the carbinol carbon in this compound necessitates methodologies to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a powerful tool for the separation of enantiomers, allowing for the determination of enantiomeric excess (ee) in a sample. This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of related chiral alcohols, specific HPLC methods have been developed. For instance, the enantiomeric excess of compounds like 1-(3-fluorophenyl)-3-phenyl-prop-2-yn-1-ol has been determined using a Chiralcel OD-H column with a mobile phase of 10% isopropanol (B130326) in hexane. rsc.org The detection is commonly carried out using a UV detector at 254 nm. rsc.org While specific HPLC conditions for this compound are not detailed in the provided results, the methodology for similar structures provides a strong foundation for its analysis. The separation of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol was achieved using a normal phase ODH column with a mobile phase of n-hexane and isopropanol. researchgate.net

A typical setup for such an analysis would involve:

| Parameter | Typical Value |

| Column | Chiralcel OD-H or similar |

| Mobile Phase | Isopropanol/Hexane mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at 254 nm |

The retention times for the major and minor enantiomers would then be used to calculate the enantiomeric excess of the mixture. The development and validation of such an HPLC method would be crucial for quality control in asymmetric synthesis of this compound. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the molecular structure and bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H, C-H, C-O, C=N, and C-Br bonds.

While a specific FTIR spectrum for this compound is not available in the search results, extensive libraries of FT-IR spectra, such as the Aldrich Collection, exist for a vast number of pure compounds and can be used for comparison with experimentally obtained spectra. thermofisher.com The expected vibrational frequencies would be:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N (pyridine ring) | ~1600 |

| C-O (alcohol) | 1050-1260 |

| C-Br | 500-600 |

These characteristic peaks would confirm the presence of the respective functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine (B92270) ring in this compound is the primary chromophore. The absorption maxima (λmax) would be indicative of the π → π* and n → π* transitions within the aromatic system. The bromine substituent and the propanol (B110389) group can influence the position and intensity of these absorption bands. For related compounds, UV detection for HPLC analysis is commonly performed at 254 nm, suggesting significant absorbance in this region. rsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the provided search results, the technique has been successfully applied to related compounds, offering valuable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 1 6 Bromopyridin 3 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, one can obtain detailed information about its electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance between accuracy and computational cost. For 1-(6-Bromopyridin-3-yl)propan-1-ol, DFT calculations can be employed to determine a variety of electronic properties. Key applications include the calculation of the molecule's geometry, vibrational frequencies, and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of electron density, and consequently the molecular electrostatic potential (MEP), can also be mapped to visualize regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the electronegative nitrogen and oxygen atoms are expected to be electron-rich, while the hydrogen of the hydroxyl group will be electron-poor. The bromine atom, with its high electronegativity, also influences the electronic landscape of the pyridine (B92270) ring.

Molecular Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify intermediates and transition states, and calculate activation energies.

This compound can undergo several types of reactions, including oxidation of the secondary alcohol to a ketone, and substitution or coupling reactions at the bromine-substituted carbon of the pyridine ring. For example, the oxidation of the propan-1-ol moiety to 1-(6-bromopyridin-3-yl)propan-1-one (B3220271) can be modeled to compare different oxidizing agents and conditions. Similarly, the mechanism of a Suzuki-Miyaura coupling reaction, a common method for forming carbon-carbon bonds by replacing the bromine atom, can be investigated to optimize reaction yields.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in biological systems where it may interact with a specific binding site. Conformational analysis involves identifying the stable conformations (rotamers) of the molecule and determining their relative energies. This can be achieved by systematically rotating the single bonds in the propanol (B110389) side chain and calculating the energy at each step.

Furthermore, computational methods can be used to study the intermolecular interactions of this compound. nih.gov This includes hydrogen bonding, which is expected to be a significant interaction due to the hydroxyl group, as well as halogen bonding involving the bromine atom. Understanding these non-covalent interactions is essential for predicting the compound's behavior in different solvents and its potential to form complexes with other molecules. nih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, computational methods can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the compound and its derivatives. docbrown.infoyoutube.com Similarly, the calculation of vibrational frequencies can help in the assignment of the absorption bands observed in the experimental IR spectrum. docbrown.info The IR spectrum of the related compound propan-1-ol shows a characteristic broad absorption for the O-H stretch of the alcohol group. docbrown.info For this compound, similar characteristic peaks are expected, with additional peaks corresponding to the vibrations of the bromopyridine ring.

A comparison of the predicted and experimental spectra can provide a high degree of confidence in the structural assignment. Discrepancies between the two can also point to interesting molecular phenomena that may require further investigation.

In Silico Design and Optimization for Synthetic Targets

The insights gained from computational studies can be leveraged for the in silico design of new molecules with improved properties. Starting with the structure of this compound, modifications can be made to its chemical scaffold, and the properties of the resulting virtual compounds can be evaluated computationally.

For example, if the goal is to develop a new ligand for a biological target, the bromine atom could be replaced with other functional groups to explore how this affects binding affinity. The propanol side chain could also be modified to optimize interactions with a receptor pocket. This computational screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery and development process.

Applications in Chemical Biology and Biochemical Probe Development

Design and Synthesis of 1-(6-Bromopyridin-3-yl)propan-1-ol Analogues as Chemical Probes

The design and synthesis of analogues based on the this compound scaffold are driven by the need to develop tailored molecules for specific biological investigations. In organic synthesis, related compounds like 2-(6-Bromopyridin-3-yl)propan-2-ol serve as intermediates for creating more complex organic molecules through transformations like oxidation, reduction, or substitution. The synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) and pyrazole (B372694) derivatives, often involves multi-step reactions to build complexity and introduce desired functional groups for biological activity. nih.govnih.govresearchgate.net

The general strategy for creating analogues involves modifying the core structure to explore how these changes affect biological interactions. For instance, researchers have synthesized series of N-(1-hydroxy-1,3-dihydrobenzo[c] nih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides and N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides to evaluate their potential as antimicrobial or anti-inflammatory agents. researchgate.netmdpi.com This approach of creating a library of related compounds allows for a systematic exploration of the structure-activity relationship.

Key structural analogues of the core pyridine (B92270) propanol (B110389) structure include variations in the position of substituents on the pyridine ring and the location of the hydroxyl group on the alkyl chain.

| Compound Name | CAS Number | Key Structural Differences |

| This compound | 1205488-28-0 | Parent Compound |

| 2-(6-Bromopyridin-3-yl)propan-2-ol | 477252-29-2 | Isomer with a tertiary alcohol (propan-2-ol) |

| 3-(6-Bromopyridin-3-yl)propan-1-ol | 656827-76-8 | Isomer with the propan-1-ol chain at a different position |

| 2-(6-Bromopyridin-2-yl)propan-2-ol | 638218-78-7 | Isomer with substitution at the 2-position of the pyridine ring |

These subtle structural shifts can significantly alter the molecule's physical and chemical properties, such as steric hindrance and solubility, which in turn influences biological activity.

Strategies for Investigating Interactions with Biological Targets

Compounds based on the bromopyridine scaffold are investigated for their potential to modulate the activity of biological targets like enzymes and receptors. The bromine atom and the hydroxyl group on analogues such as 2-(6-Bromopyridin-3-yl)propan-2-ol can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the compound's binding affinity and specificity to a biological target. For example, in studies of new benzopyran derivatives, molecular docking was used to predict strong binding interactions with the PKS13 protein from Mycobacterium tuberculosis. japtronline.com Similarly, molecular docking of imidazo[1,2-a]pyridine analogues helped to estimate the binding pattern at the active site of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov These computational approaches are key strategies for identifying potential biological targets and understanding binding mechanisms.

The specific mechanism of action for a compound like this compound is highly dependent on its particular application and biological target. In medicinal chemistry, such compounds can serve as tools to probe biological pathways. For instance, studies on certain benzoxaboroles, which are also heterocyclic compounds, have shown they can act as inhibitors of microbial leucyl-tRNA synthetase, demonstrating selectivity for the microbial enzyme over the human equivalent. mdpi.com The use of these molecules in in vitro studies, such as those demonstrating the antimicrobial properties of 2-(6-Bromopyridin-3-yl)propan-2-ol against various bacterial strains, helps to elucidate the mechanisms by which they inhibit vital metabolic pathways.

Development as Scaffolds for Labeling and Imaging Probes (e.g., related to Tau protein imaging)

Fused nitrogen tricyclic scaffolds, which include pyridine-based structures like pyridoimidazopyridine (PIP), have shown promise as backbones for developing novel imaging probes. nih.gov The accumulation of hyperphosphorylated tau protein is a hallmark of Alzheimer's disease (AD), and developing probes to image these aggregates in vivo is crucial for diagnosis and monitoring disease progression. nih.gov

Researchers have designed and synthesized radioiodinated pyridoimidazopyridine (PIP) derivatives for use as tau imaging probes for single-photon-emission computed tomography (SPECT). nih.gov Structure-affinity studies revealed that introducing an alkylamino group to the PIP scaffold resulted in favorable binding affinity for tau aggregates. nih.gov Specifically, a derivative named [¹²⁵I]PIP-NHMe showed high selective binding to tau aggregates in brain sections from AD patients. nih.gov This highlights the potential of pyridine-containing scaffolds, like that of this compound, to be adapted for the development of diagnostic imaging agents.

| Probe | Initial Brain Uptake (%ID/g at 2 min) | Brain Clearance (Ratio of 2 min / 30 min) |

| [¹²⁵I]PIP-NHMe | 6.62 | 38.9 |

| [¹²⁵I]PIP-NHEt | 6.86 | 28.6 |

These probes displayed high initial uptake into the brain and rapid clearance, which are desirable pharmacokinetic properties for an effective imaging agent. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interaction Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of a chemical scaffold with its biological target. By synthesizing and testing a series of related compounds, researchers can determine which functional groups and structural features are critical for activity.

For example, SAR studies on imidazo[1,2-a]pyridine derivatives designed as anti-tubercular agents revealed that compounds with an aryl group attached to the amide carbonyl showed significant activity. nih.gov The presence of an electron-withdrawing chlorine atom at the para position of a phenyl ring resulted in a compound 16 times more potent than the standard drug ethambutol. nih.gov

In the context of bromopyridine propanol analogues, key comparisons can be made:

Hydroxyl Group Position: A primary alcohol, as in 3-(6-Bromopyridin-3-yl)propan-1-ol, has less steric hindrance compared to the tertiary alcohol in 2-(6-Bromopyridin-3-yl)propan-2-ol. This difference can enhance solubility but may decrease stability.

Substituent Position on Pyridine Ring: Moving the propanol group from the 3-position to the 2-position of the pyridine ring, as in 2-(6-Bromopyridin-2-yl)propan-2-ol, alters the molecule's geometry and can impact how it fits into a binding site.

These systematic modifications are fundamental to the iterative process of drug design and the development of highly specific and potent chemical probes.

Future Research Directions and Emerging Trends for 1 6 Bromopyridin 3 Yl Propan 1 Ol

Exploration of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing 1-(6-bromopyridin-3-yl)propan-1-ol and its derivatives is critical for enabling broader applications. Current synthetic approaches often rely on traditional methods which may involve harsh conditions or generate significant waste. Future research will likely pivot towards more sustainable and efficient strategies.

Key areas of exploration include:

Greener Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents towards more environmentally benign alternatives.

Biocatalysis: Employing enzymes to catalyze key steps, such as the stereoselective reduction of a corresponding ketone to produce enantiomerically pure forms of the alcohol.

Novel Cyclization Strategies: The development of innovative methods for constructing the pyridine (B92270) ring itself, such as the aza-Diels-Alder cycloaddition of 1,2,4-triazines with alkynes or diboration/6π-electrocyclization strategies, could provide more direct and functionalization-tolerant routes to highly substituted pyridines. researchgate.net These methods offer rapid access to a variety of pyridine structures under mild conditions. researchgate.net A review of synthetic routes for top-selling drugs containing six-membered heterocycles highlights the importance of developing efficient and scalable syntheses for such scaffolds. beilstein-journals.orgnih.gov

Advanced Catalyst Design for Highly Selective Transformations

The dual functionality of this compound presents a significant opportunity for developing highly selective catalytic transformations. The design of advanced catalysts that can differentiate between the reactive sites or control stereochemistry is a major research frontier.

Site-Selective Catalysis: Developing catalysts that can selectively target either the C-Br bond for cross-coupling reactions while leaving the alcohol untouched, or activate the alcohol for etherification or esterification without affecting the bromopyridine core.

Enantioselective Catalysis: For chiral applications, the development of catalysts for the asymmetric reduction of the corresponding ketone precursor is paramount. Furthermore, catalysts for enantioselective reactions at the alcohol group would be highly valuable.

Palladium-Catalyzed Cross-Coupling: The bromopyridine moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions. Research into new ligands that enhance catalytic activity and stability will enable the efficient synthesis of diverse derivatives. The electron-withdrawing nature of the pyridine ring can facilitate these couplings at lower temperatures compared to other aryl bromides. Iron complexes with pyridyl ligands have also shown promise in inducing cytotoxicity, suggesting a role for iron-based catalysts in future applications. mdpi.com

| Reaction Type | Typical Conditions | Potential Product Class |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane, 90°C | Biaryl derivatives |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, alkyne, 70°C | Alkynylated pyridines |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine, t-BuONa, 100°C | Aminopyridines |

| Nucleophilic Substitution (Azide) | NaN₃, CuI, DMEDA, 100°C | Azidopyridines |

This table is adapted from data for the related compound 2-(6-Bromopyridin-3-yl)propan-2-ol and illustrates potential transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, scalability, and the ability to rapidly generate libraries of compounds for screening.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency and safety, particularly for reactions that are highly exothermic or use hazardous reagents. researchgate.netthieme-connect.de The synthesis of pyridine derivatives has been successfully demonstrated in flow, avoiding the need for cryogenic conditions often required in batch processes for reactions like Br/Li exchange. researchgate.net This approach allows for rapid optimization and higher throughput. researchgate.netuc.pt

Automated Synthesis: Platforms that integrate artificial intelligence and robotics, such as the SynFini™ system, can dramatically accelerate the design-build-test-learn cycle. youtube.com By automating the synthesis of derivatives of this compound, researchers can quickly explore a vast chemical space to identify molecules with desired properties. nih.govchemrxiv.org Such platforms can reduce the time from concept to molecule from weeks or months to just days. youtube.com

Deeper Mechanistic Understanding Through Advanced Physical Organic Chemistry

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new ones. Advanced physical organic chemistry techniques will be instrumental in this pursuit.

Kinetic Studies: Detailed kinetic analysis of reactions such as oxidation of the alcohol or nucleophilic substitution at the bromine can reveal the rate-determining steps and the influence of catalysts and reaction conditions. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., NMR, IR) can help identify transient intermediates and provide insights into the reaction pathway.

Isotopic Labeling: The use of isotopically labeled starting materials can elucidate bond-forming and bond-breaking steps, providing definitive evidence for proposed mechanisms. The reactivity of the pyridine nitrogen as a Lewis base and the influence of its protonation or coordination on the reactivity of the rest of the molecule are key areas for investigation. wikipedia.org

Computational-Guided Discovery of New Reactivity and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new experiments. nih.gov

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of transformations. This can guide the choice of reagents and conditions, saving significant experimental effort.

Virtual Screening: By creating virtual libraries of derivatives based on the this compound scaffold, researchers can computationally screen for potential biological activity against various targets or for desired material properties. nih.gov

Ligand and Catalyst Design: Computational modeling can guide the discovery of new ligands for metal-catalyzed reactions, leading to improved efficiency and selectivity. acs.orgnih.gov This approach has been shown to substantially improve hit rates in screening for new catalyst classes. acs.orgnih.gov

Expanding the Scope as a Privileged Scaffold in Chemical Biology Tool Development

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and the development of chemical probes. nih.govcolumbia.edu The pyridine ring is a well-established privileged structure in medicinal chemistry. researchgate.netmdpi.com

The this compound structure possesses the key features of a versatile scaffold for creating chemical biology tools:

Orthogonal Reactive Handles: The bromo- and hydroxyl- groups can be functionalized using orthogonal chemical reactions, allowing for the stepwise and controlled introduction of different functionalities (e.g., fluorophores, biotin (B1667282) tags, photo-crosslinkers). nih.gov

Library Synthesis: The scaffold is amenable to the parallel synthesis of large compound libraries for high-throughput screening against biological targets. nih.gov The combination of a sterol scaffold with fragments found in natural products has led to the identification of privileged scaffolds for specific protein families. dtu.dk

Development of Probes: Derivatives can be designed as probes to study biological processes. For example, by attaching a fluorescent dye, the localization of a target protein can be visualized within a cell. The use of bromopyridazinedione derivatives for the chemical modification of proteins highlights the utility of bromo-heterocycles in chemical biology. rsc.org

Q & A

Q. Basic

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopy :

How does the bromine substituent influence the compound’s reactivity?

Basic

The electron-withdrawing bromine at the pyridine’s 6-position activates the ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides) and stabilizes intermediates in cross-coupling reactions. The propanol side chain participates in oxidation (to ketones) or esterification, with the hydroxyl group acting as a hydrogen-bond donor in crystal packing .

What mechanistic insights explain the efficiency of palladium catalysts in its synthesis?

Advanced

Palladium(0) complexes (e.g., from Pd(OAc) and XPhos) undergo oxidative addition with the C–Br bond, forming a Pd(II) intermediate. Transmetalation with boronic acids followed by reductive elimination yields the coupled product. The bulky XPhos ligand prevents β-hydride elimination, favoring aryl-aryl bond formation. Kinetic studies show turnover-limiting transmetalation steps, with TOF values dependent on ligand electronic effects .

How do structural modifications (e.g., halogen position or chain length) affect biological activity?

Advanced

Comparative studies with analogs like 1-(5-bromopyridin-2-yl)piperidin-3-ol reveal that bromine’s position alters π-π stacking in protein binding. For instance, 6-bromo derivatives exhibit higher affinity for kinase targets due to enhanced hydrophobic interactions. Elongating the propanol chain to butanol reduces solubility but increases membrane permeability .

What strategies improve purity during large-scale synthesis?

Q. Advanced

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes Pd residues.

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield >99% pure crystals.

- Kinetic control : Lowering reaction temperature to 60°C minimizes byproducts like dehalogenated pyridines .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust (acute toxicity Category 4).

- Spill management : Absorb with sand/vermiculite and dispose as hazardous waste (GHS Hazard Statements: H302, H315) .

How does this compound compare to quinazoline derivatives in medicinal chemistry applications?

Advanced

Unlike quinazolines (e.g., 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol), which target ATP-binding pockets, this compound lacks a planar heterocyclic core, limiting intercalation with DNA. However, its smaller size enhances bioavailability for CNS targets. SAR studies show that replacing the pyridine with a quinazoline increases kinase inhibition by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.